molecular formula C9H15NO3 B2846354 Tert-butyl 5-oxopyrrolidine-3-carboxylate CAS No. 1558267-91-6

Tert-butyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B2846354
CAS RN: 1558267-91-6
M. Wt: 185.223
InChI Key: HKSQEVGMABVREK-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxopyrrolidine-3-carboxylate is a compound with the molecular formula C9H15NO3 . It is a yellowish-white solid at room temperature and is soluble in most organic solvents but insoluble in water . The molecule contains many carbon-hydrogen bonds, giving it a certain hydrophobicity .


Synthesis Analysis

The synthesis of this compound involves the slow addition of Dess-Martin oxidizing agent to a dichloromethane solution of 3-hydroxypyrrolidin-1-tert-butyl ester . The resulting reaction mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11) . This indicates that the molecule consists of a pyrrolidine ring with a carbonyl group at the 5-position and a tert-butyl ester at the 3-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.22 . It is a solid at room temperature and has a melting point of 34-38 °C . It is soluble in dichloromethane, ethyl acetate, and methanol, but insoluble in water .

Scientific Research Applications

1. Precursor for Prodigiosin Analogs

Tert-butyl 5-oxopyrrolidine-3-carboxylate serves as a precursor for the synthesis of 5-substituted pyrroles, which are key intermediates in the production of prodigiosin and its analogs. Prodigiosin is a red pigment with potential applications in anticancer therapy due to its proapoptotic activity. The reaction of tert-butyl esters with singlet oxygen yields peroxidic intermediates that undergo coupling with various nucleophiles, leading to α,α'-bipyrroles, critical precursors of prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004).

2. Antibacterial Agents

In the quest for novel antibacterial compounds, this compound derivatives have been synthesized and tested for their in vitro and in vivo antibacterial activities. These compounds, particularly when modified with specific substituents, showed promising antibacterial properties, highlighting the chemical's role in developing new therapeutic agents (Bouzard et al., 1992).

3. Synthesis of Chiral Pyrrolidines

This compound is a key intermediate in the enantioselective synthesis of chiral pyrrolidines, which are valuable in pharmaceutical chemistry. A practical asymmetric synthesis approach using nitrile anion cyclization has been developed to produce N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess. These chiral pyrrolidines are important for their potential therapeutic applications (Chung et al., 2005).

4. Supramolecular Arrangement Studies

This compound analogs have been synthesized and analyzed to understand their supramolecular arrangements influenced by weak intermolecular interactions, such as CH⋯O/CH⋯π/H⋯H. These studies provide insights into how bulky substitutions on this scaffold can form diverse supramolecular assemblies, contributing to the field of crystal engineering and the design of novel materials (Samipillai et al., 2016).

Safety and Hazards

Tert-butyl 5-oxopyrrolidine-3-carboxylate is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSQEVGMABVREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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